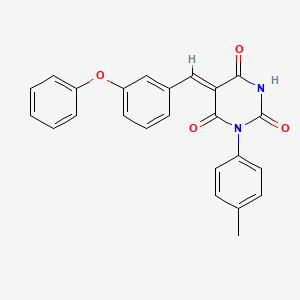

![molecular formula C17H17FN2O2 B4579020 N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)

N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide involves complex chemical reactions, often with a focus on achieving specificity and selectivity in their action. For example, Zhou et al. (2008) describe the synthesis of a related compound, emphasizing the importance of achieving isotype-selective inhibition of certain enzymes, indicative of the complex strategies involved in synthesizing such compounds for specific biological activities (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the stability and reactivity of compounds. Moreno-Fuquen et al. (2022) explored the structural affinities and planarity in related compounds, revealing how the position of halogen atoms influences molecular and packing structures, highlighting the intricate details of molecular structures that affect their physical and chemical properties (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological molecules. For instance, Prakash et al. (1991) discussed a mustard derivative that alkylates DNA exclusively at adenines in the minor groove, illustrating the specific chemical reactions these compounds can undergo and their potential implications (Prakash et al., 1991).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are key to understanding how a compound behaves under different conditions. The research by Saeed et al. (2010) on a similar compound, characterized by X-ray diffraction, provides insight into the solid-state properties, including crystalline structure and hydrogen bonding patterns, which are fundamental for predicting the compound's stability and solubility (Saeed et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, pH stability, and thermal degradation, define the applicability of chemical compounds in various fields. The work by Sabbaghan and Hossaini (2012) on the green synthesis of benzamide derivatives underscores the importance of understanding the chemical properties to design efficient synthesis methods that yield high-purity products (Sabbaghan & Hossaini, 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has demonstrated the potential of derivatives similar to N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide for antimicrobial applications. For instance, a study by Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. These compounds displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Electrochromic and Electrofluorescent Properties

- Another application area is the development of materials with electrochromic and electrofluorescent properties. Sun et al. (2016) investigated electroactive polyamides containing bis(diphenylamino)-fluorene units, which showed remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials could be utilized in advanced display and sensor technologies due to their ability to undergo color changes under electrical stimulus (Sun et al., 2016).

Anticancer Research

- The compound's structural analogs have been explored for their anticancer properties. For example, Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), highlighting its role as a selective histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity, indicating the potential of similar compounds in cancer therapy (Zhou et al., 2008).

Radioprotective Properties

- The radioprotective activity of fluorine-containing amides has also been investigated, with Vasil'eva and Rozhkov (1992) synthesizing compounds demonstrating radioprotective effects. This research suggests potential applications in protecting against radiation-induced damage, emphasizing the role of fluorine atoms in enhancing these properties (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name |

N-[1-(4-fluoro-2-methylanilino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-11-10-14(18)8-9-15(11)20-16(21)12(2)19-17(22)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMBDKVIJKSUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C(C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(4-fluoro-2-methylphenyl)amino]-1-oxopropan-2-yl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)

![N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4578953.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)

![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)

![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)

![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)